molecular formula C14H15ClN4O3S2 B11410869 5-chloro-2-(propylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

5-chloro-2-(propylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11410869
M. Wt: 386.9 g/mol
InChI Key: QVNOYIQXLXRUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(propylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with a chloro group, a propylsulfanyl group, and a carboxamide group, along with a sulfamoylphenyl group. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(propylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of Substituents: The chloro group is introduced via halogenation, while the propylsulfanyl group is added through a nucleophilic substitution reaction.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine.

    Sulfamoylphenyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(propylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-(propylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(propylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
  • 5-chloro-2-(ethylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
  • 5-chloro-2-(butylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-2-(propylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. The propylsulfanyl group, in particular, may influence the compound’s lipophilicity, reactivity, and interaction with biological targets, distinguishing it from its analogs.

Properties

Molecular Formula

C14H15ClN4O3S2

Molecular Weight

386.9 g/mol

IUPAC Name

5-chloro-2-propylsulfanyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C14H15ClN4O3S2/c1-2-7-23-14-17-8-11(15)12(19-14)13(20)18-9-3-5-10(6-4-9)24(16,21)22/h3-6,8H,2,7H2,1H3,(H,18,20)(H2,16,21,22)

InChI Key

QVNOYIQXLXRUDT-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.